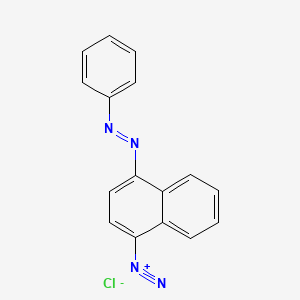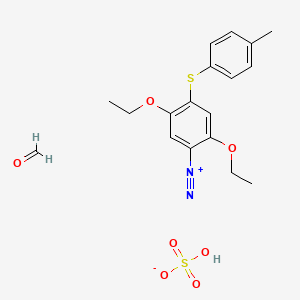
Benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester is a complex organic compound with a unique structure that combines the properties of benzoic acid derivatives and amine esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 4-(N-benzyl-N-ethylamino)butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Oxidation: 3,4,5-trimethoxybenzoic acid.
Reduction: 3,4,5-trimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, inks, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by disrupting cell wall synthesis or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A simpler derivative with similar chemical properties.
4-(N-benzyl-N-ethylamino)butanol: The alcohol counterpart used in the synthesis of the ester.
Methyl 3,4,5-trimethoxybenzoate: Another ester derivative with similar structural features.
Uniqueness
Benzoic acid, 3,4,5-trimethoxy-, 4-(N-benzyl-N-ethylamino)butyl ester is unique due to its combined structural features of a benzoic acid derivative and an amine ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
66903-17-1 |
|---|---|
Fórmula molecular |
C23H31NO5 |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
4-[benzyl(ethyl)amino]butyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H31NO5/c1-5-24(17-18-11-7-6-8-12-18)13-9-10-14-29-23(25)19-15-20(26-2)22(28-4)21(16-19)27-3/h6-8,11-12,15-16H,5,9-10,13-14,17H2,1-4H3 |
Clave InChI |
YPACQCLWOFAKFE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)

![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)





